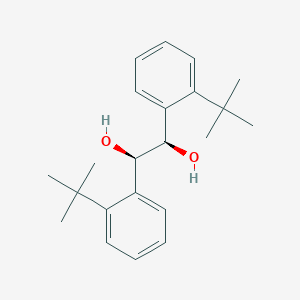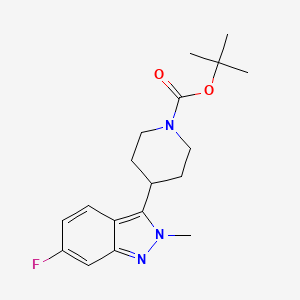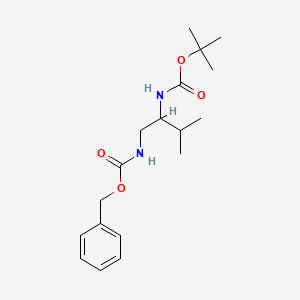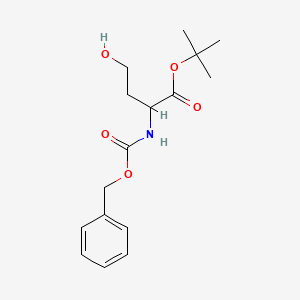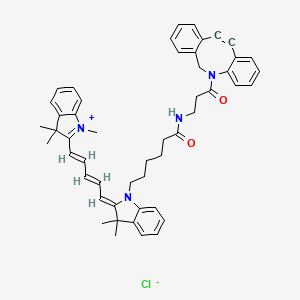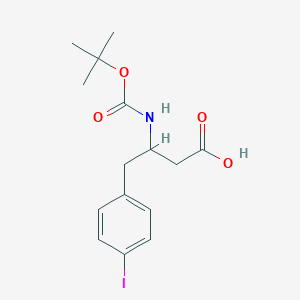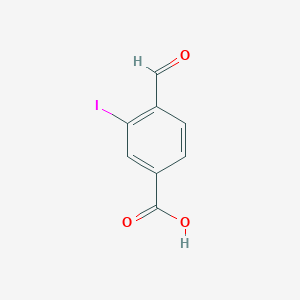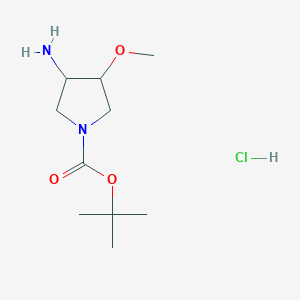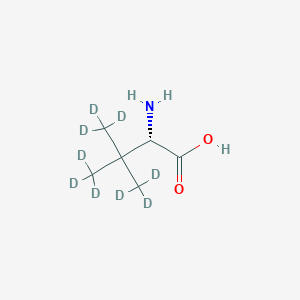
3-Methyl-L-valine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-L-valine-d9 is a deuterated form of 3-Methyl-L-valine, an amino acid derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental pollutant detection. The chemical formula for this compound is C6H14ClNO2, and it is often used in its hydrochloride form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-L-valine-d9 can be achieved through several synthetic routes. One common method involves the Strecker amino acid synthesis, where an aldehyde reacts with cyanide in the presence of ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .
Another method involves the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature . These methods are advantageous over traditional chemical synthesis, providing higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-L-valine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Methyl-L-valine-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Applied in the detection of environmental pollutants and as a standard for analytical methods.
Mechanism of Action
The mechanism of action of 3-Methyl-L-valine-d9 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Valine: A non-deuterated form of 3-Methyl-L-valine, commonly found in proteins and used in nutritional supplements.
DL-Valine: A racemic mixture of D- and L-valine, used in various industrial applications.
Uniqueness
3-Methyl-L-valine-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
NPDBDJFLKKQMCM-JHIKRMASSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


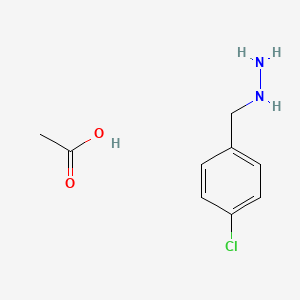
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
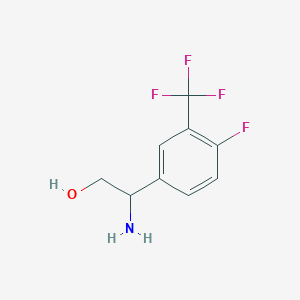
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
